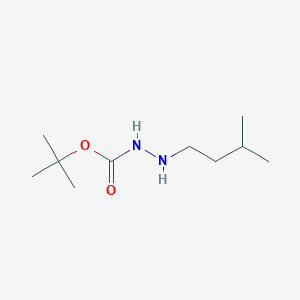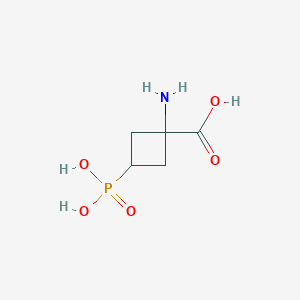
1-Amino-3-phosphonocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-phosphonocyclobutane-1-carboxylic acid (ACBC) is a cyclic amino acid that belongs to the class of phosphonic acids. It has been extensively studied for its potential as a neuroprotective agent and as a modulator of synaptic transmission. ACBC is a potent agonist of metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to have various physiological and biochemical effects.
Mécanisme D'action
1-Amino-3-phosphonocyclobutane-1-carboxylic acid is a potent agonist of mGluR4, a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 has been shown to have various neuroprotective effects, including the inhibition of glutamate release and the activation of anti-inflammatory pathways. 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has also been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic transmission.
Effets Biochimiques Et Physiologiques
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic and dopaminergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Amino-3-phosphonocyclobutane-1-carboxylic acid in lab experiments is its potency as a neuroprotective agent. It has been shown to have a high affinity for mGluR4 and to be effective at low concentrations. Additionally, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have a good safety profile and to be well-tolerated in animal models. However, one of the limitations of using 1-Amino-3-phosphonocyclobutane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Amino-3-phosphonocyclobutane-1-carboxylic acid. One direction is to further investigate its potential as a neuroprotective agent in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a modulator of synaptic transmission in various brain regions. Additionally, there is potential for the development of novel therapeutic agents based on the structure of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid, which could have improved potency and selectivity.
Méthodes De Synthèse
1-Amino-3-phosphonocyclobutane-1-carboxylic acid can be synthesized through a multistep process starting from cyclobutanone. The first step involves the conversion of cyclobutanone to cyclobutanone oxime, followed by the reaction of cyclobutanone oxime with diethyl phosphite to form the corresponding phosphonate ester. The final step involves the reaction of the phosphonate ester with ammonia to form 1-Amino-3-phosphonocyclobutane-1-carboxylic acid.
Applications De Recherche Scientifique
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been extensively studied for its potential as a neuroprotective agent. It has been shown to protect neurons from excitotoxicity and oxidative stress, both of which are implicated in various neurodegenerative diseases. 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
189143-40-6 |
|---|---|
Nom du produit |
1-Amino-3-phosphonocyclobutane-1-carboxylic acid |
Formule moléculaire |
C5H10NO5P |
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
1-amino-3-phosphonocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11) |
Clé InChI |
KMIBSYJEWZJODK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
SMILES canonique |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Synonymes |
Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



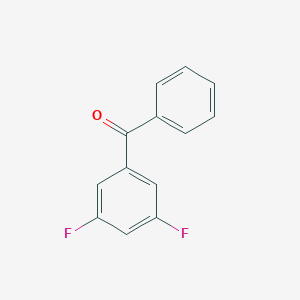
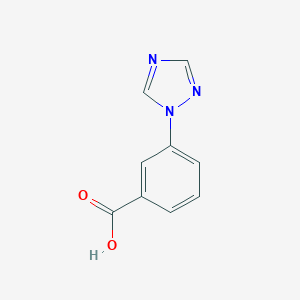
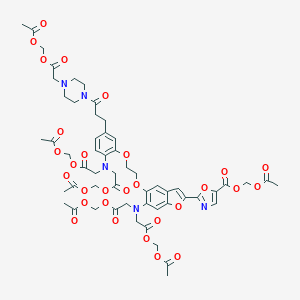
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
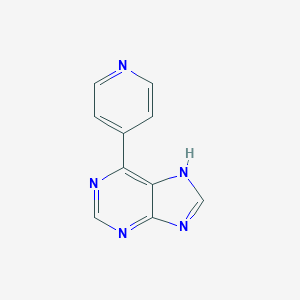
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
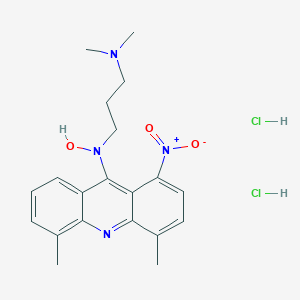
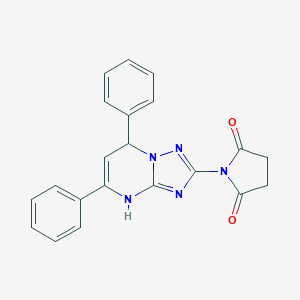
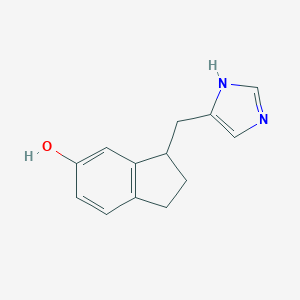
![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)
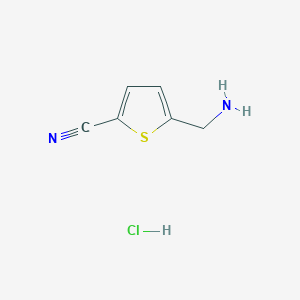
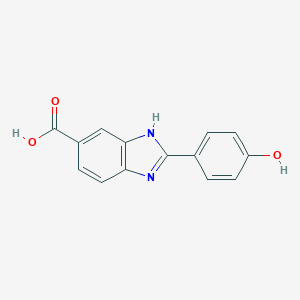
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
